3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-23-10-14(9-22-23)13-4-11(6-20-8-13)7-21-17(24)12-2-3-15(18)16(19)5-12/h2-6,8-10H,7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEUVWAQIHUOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced through a difluoromethylation reaction, which can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling with Pyridine Derivative: The pyrazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with 3,4-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
Antifungal Properties
One of the most significant applications of 3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide lies in its antifungal activity. Research has shown that compounds containing the difluoromethyl and pyrazole moieties exhibit potent antifungal properties against various phytopathogenic fungi. In comparative studies, certain derivatives demonstrated higher efficacy than established fungicides like boscalid, indicating their potential as lead compounds in antifungal drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Studies using molecular docking have revealed that specific interactions between the compound and target enzymes can enhance its antifungal efficacy. For instance, hydrogen bonding between the carbonyl oxygen atom and amino acid residues in target proteins has been identified as a key factor in its bioactivity .
Therapeutic Potential
Beyond its agricultural applications, there is growing interest in the therapeutic potential of this compound in treating human diseases. The pyrazole scaffold is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer progression, making them candidates for further investigation in cancer therapy .
Case Study 1: Antifungal Efficacy
In a study evaluating several pyrazole derivatives, this compound was tested against a range of fungal strains. The results indicated that it exhibited significant antifungal activity with minimal cytotoxic effects on human cells, suggesting a favorable therapeutic index .
Case Study 2: Kinase Inhibition
Another research project focused on the kinase inhibitory potential of this compound. In vitro assays demonstrated that it could effectively inhibit specific kinases involved in cellular signaling pathways associated with cancer cell proliferation. This finding supports further exploration into its development as a novel anticancer agent .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs from the evidence, focusing on substituents, heterocyclic components, and inferred properties:
Key Observations:
Halogen Effects: The 3,4-difluoro substituents in the target compound likely improve metabolic stability and membrane permeability compared to 3,4-dichloro analogs (e.g., 4d) due to fluorine’s smaller size and stronger C-F bond .
Heterocyclic Diversity :
- Thiazole-containing analogs (e.g., 4d) exhibit distinct conformational rigidity compared to pyridine-pyrazole systems, impacting binding pocket interactions .
- Piperidine-linked compounds () introduce basic nitrogen atoms, enhancing solubility (especially as HCl salts) and altering pharmacokinetics.
Fluorine Positioning :
Biological Activity
3,4-Difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a difluoro-substituted benzamide structure linked to a pyrazole moiety. Its molecular formula is , and it has a molecular weight of approximately 295.30 g/mol. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.
The primary mechanism of action involves the inhibition of specific enzymes that are critical for the survival of certain pathogens. For instance, studies have shown that the compound interacts with the LmPTR1 pocket , inhibiting the function of the LmPTR1 enzyme in Leishmania parasites, which leads to reduced parasite viability and proliferation.
Antiparasitic Activity
Research indicates that this compound exhibits potent antipromastigote activity against Leishmania species. In vitro studies have demonstrated effective inhibition at low micromolar concentrations, highlighting its potential as an antileishmanial agent.
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly due to the presence of the pyrazole ring, which is common in many biologically active molecules. Preliminary studies indicate that it may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds with modifications in their chemical structure:
These findings suggest that structural modifications can significantly influence biological activity, emphasizing the importance of further research on this compound.
Q & A
Q. Q: What are the standard synthetic routes for preparing 3,4-difluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide, and how can reaction conditions be optimized?
A: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting a pyrazole-thiol intermediate (e.g., 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethanamine) with 3,4-difluorobenzoyl chloride in the presence of a base like K₂CO₃ in DMF at room temperature . Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Base choice : K₂CO₃ or Et₃N improves yield by neutralizing HCl byproducts.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures purity.
Contradictions in yield (e.g., 61–90% in similar analogs) suggest scaling effects or moisture sensitivity; inert atmospheres (N₂/Ar) may stabilize intermediates.
Advanced Structural Characterization
Q. Q: How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding anisotropic displacement parameters?
A: Use software suites like SHELXL for refinement and WinGX/ORTEP for visualization . Key steps:
- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) minimizes thermal motion artifacts.
- Refinement : Apply restraints for disordered regions (e.g., pyrazole ring) and validate using R-factor convergence (< 5%).
- Validation tools : CheckCIF reports in the Cambridge Structural Database identify outliers in bond lengths/angles . For anisotropic discrepancies, compare with similar fluorinated benzamides (e.g., C–F bond lengths: 1.34–1.38 Å) .
Biological Activity Profiling
Q. Q: What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
A: Use in vitro assays with recombinant enzymes (e.g., kinases, cytochrome P450 isoforms) :
- Enzyme kinetics : Measure IC₅₀ values via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
- Selectivity screening : Compare inhibition against off-target enzymes (e.g., GRK2 vs. PKA) using radiometric assays .
- Structural insights : Perform molecular docking (AutoDock Vina) to map interactions between the difluorobenzamide moiety and active-site residues (e.g., hydrogen bonds with Asp158 in GRK2) .
Advanced Data Contradictions in SAR Studies
Q. Q: How should researchers address conflicting structure-activity relationship (SAR) data for analogs with varying fluorine substitution patterns?
A: Systematic SAR analysis involves:
- Library design : Synthesize analogs with mono-/di-fluoro substitutions at positions 3, 4, or 5 on the benzamide ring .
- Activity cliffs : Compare IC₅₀ shifts (e.g., 3,4-difluoro vs. 4-fluoro analogs) to identify critical electrostatic interactions.
- Computational validation : Density Functional Theory (DFT) calculates electrostatic potential maps to rationalize fluorine’s electron-withdrawing effects on binding affinity .
Contradictions in potency (e.g., 10-fold differences) may arise from crystallographic packing effects; confirm via co-crystallization .
Purity and Analytical Validation
Q. Q: What advanced analytical techniques are essential for ensuring compound purity, especially for fluorinated intermediates?
A: Combine orthogonal methods:
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to detect impurities (< 0.5%) and confirm molecular ions ([M+H]⁺) .
- NMR : ¹⁹F NMR (470 MHz) identifies residual fluorinated byproducts; δ = -110 to -120 ppm for aryl fluorides .
- Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values. Discrepancies suggest hydration or solvent retention .
Handling Stability and Degradation
Q. Q: How can researchers mitigate hydrolytic degradation of the benzamide linkage in aqueous buffers?
A: Stability studies under physiological conditions (pH 7.4, 37°C) guide formulation:
- Buffer selection : Use ammonium acetate (pH 6.5) to minimize hydrolysis vs. phosphate buffers .
- Lyophilization : Store as a lyophilized powder to prevent water-mediated cleavage.
- Prodrug strategies : Introduce ester prodrugs (e.g., tert-butyl esters) for in vivo studies, which hydrolyze enzymatically .
Advanced Crystallographic Challenges
Q. Q: What strategies address twinning or pseudosymmetry in single-crystal X-ray structures of this compound?
A: For twinned crystals:
- Data processing : Use SHELXD for twin refinement (TWIN/BASF commands) and PLATON to detect pseudosymmetry .
- Crystal growth : Optimize via vapor diffusion (e.g., ethanol/water mixtures) to obtain untwinned crystals.
- Validation : Cross-validate with powder XRD to confirm unit cell parameters .
Fluorine-Specific Spectroscopic Analysis
Q. Q: How can ¹⁹F NMR be leveraged to study dynamic processes in solutions of this compound?
A: ¹⁹F NMR (376 MHz, DMSO-d₆) provides insights into:
- Conformational exchange : Variable-temperature studies (e.g., 25–60°C) reveal splitting from rotameric equilibria.
- Binding events : Chemical shift perturbations (Δδ > 0.5 ppm) indicate ligand-protein interactions .
- Quantitation : Integrate peaks to assess purity of diastereomers (if chiral centers exist) .
Computational Modeling for Mechanism Elucidation
Q. Q: What computational approaches are recommended to study the mechanism of action of this compound?
A:
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns trajectories in GROMACS) to assess stability of fluorine-mediated interactions .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorinated vs. non-fluorinated analogs.
- QM/MM : Hybrid quantum mechanics/molecular mechanics models elucidate electronic effects of fluorine substituents on transition states .
Reproducibility in Biological Assays
Q. Q: How can researchers ensure reproducibility in enzymatic inhibition assays across labs?
A: Standardize protocols:
- Enzyme source : Use recombinant proteins from the same expression system (e.g., E. coli vs. HEK293).
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and validate via inter-lab round-robin tests.
- Data reporting : Adhere to MIAME standards for assay conditions (temperature, pH, substrate concentrations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
